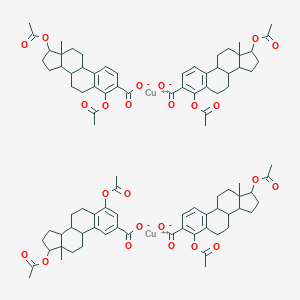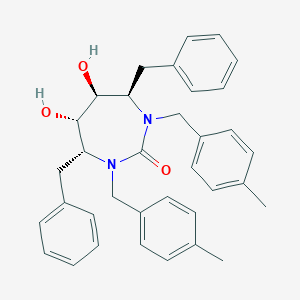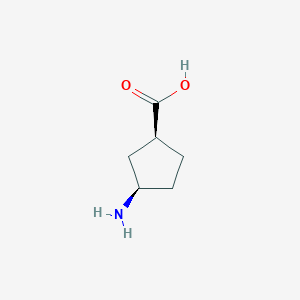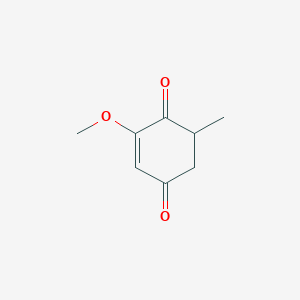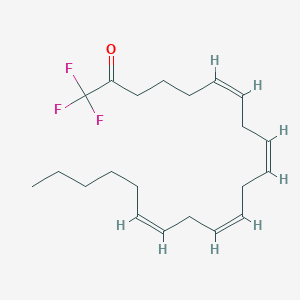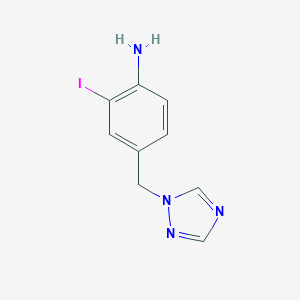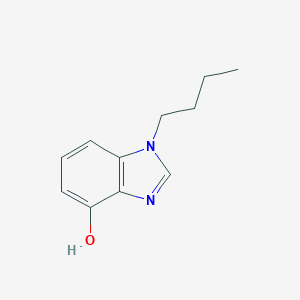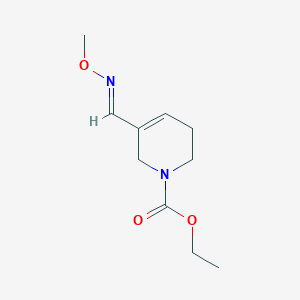
H-Gly-Pro-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La amida de glicil-prolil-glicina (GPG-NH2) es un péptido sintético conocido por sus propiedades antivirales, particularmente contra el virus de la inmunodeficiencia humana tipo 1 (VIH-1). Fue desarrollado inicialmente por Fastilium Property Group AB y ha mostrado promesa en el tratamiento de la glicoproteína de envoltura viral (Env) del VIH-1 . El compuesto tiene una fórmula molecular de C9H16N4O3 y es conocido por su capacidad para interrumpir la maduración de la proteína de envoltura viral gp160 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la amida de glicil-prolil-glicina implica el acoplamiento secuencial de aminoácidos. El proceso típicamente comienza con la protección del grupo amino de la glicina, seguido del acoplamiento de la prolina y otro residuo de glicina. El paso final implica la desprotección del grupo amino para producir el péptido deseado .
Métodos de producción industrial
La producción industrial de la amida de glicil-prolil-glicina se puede lograr mediante la síntesis de péptidos en fase sólida (SPPS). Este método permite la producción eficiente y escalable de péptidos mediante el anclaje del aminoácido inicial a una resina sólida y la adición secuencial de aminoácidos protegidos. El producto final se escinde entonces de la resina y se purifica .
Análisis De Reacciones Químicas
Tipos de reacciones
La amida de glicil-prolil-glicina sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el péptido para mejorar su estabilidad y actividad .
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas y tioles.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen péptidos modificados con mayor actividad antiviral y estabilidad. Por ejemplo, la oxidación de la amida de glicil-prolil-glicina puede conducir a la formación de puentes disulfuro, que estabilizan la estructura del péptido .
Aplicaciones Científicas De Investigación
La amida de glicil-prolil-glicina ha sido ampliamente estudiada por sus propiedades antivirales. Ha demostrado eficacia en la inhibición de la replicación del VIH-1 al dirigirse a la glicoproteína de envoltura viral (Env). Este compuesto también ha sido investigado por su posible uso en el tratamiento de otras infecciones virales y enfermedades del sistema inmunitario .
Además de sus aplicaciones antivirales, la amida de glicil-prolil-glicina ha sido estudiada por su papel en el plegamiento y la estabilidad de las proteínas. Se ha utilizado como péptido modelo para investigar los efectos de las interacciones ion-péptido en la conformación y estabilidad de los péptidos .
Mecanismo De Acción
La amida de glicil-prolil-glicina ejerce sus efectos antivirales dirigiéndose a la glicoproteína de envoltura viral (Env) del VIH-1. El compuesto se metaboliza a α-hidroxi-glicinamida (αHGA), que interfiere con la maduración de la proteína precursora Env gp160. Esta interrupción conduce a la degradación de gp160 a través de la vía de degradación de proteínas asociadas al retículo endoplásmico (ERAD), lo que da como resultado la producción de partículas de VIH-1 incompetentes para la fusión .
Comparación Con Compuestos Similares
La amida de glicil-prolil-glicina es única en su capacidad para dirigirse a la glicoproteína de envoltura viral (Env) del VIH-1. Compuestos similares incluyen otros péptidos antivirales y pequeñas moléculas que se dirigen a diferentes etapas del ciclo de replicación viral. Por ejemplo, péptidos como enfuvirtida se dirigen al proceso de fusión del VIH-1, mientras que pequeñas moléculas como los inhibidores de la transcriptasa inversa se dirigen al proceso de replicación viral .
Lista de compuestos similares
- Enfuvirtida
- Inhibidores de la transcriptasa inversa (por ejemplo, zidovudina, lamivudina)
- Inhibidores de la proteasa (por ejemplo, ritonavir, lopinavir)
- Inhibidores de la integrasa (por ejemplo, raltegravir, dolutegravir)
Conclusión
La amida de glicil-prolil-glicina es un péptido antiviral prometedor con propiedades únicas que lo hacen efectivo contra el VIH-1. Su capacidad para interrumpir la maduración de la glicoproteína de envoltura viral (Env) lo diferencia de otros compuestos antivirales. La investigación continua sobre este compuesto puede conducir a nuevas estrategias terapéuticas para el tratamiento de infecciones virales y enfermedades del sistema inmunitario.
Propiedades
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14/h6H,1-5,10H2,(H2,11,14)(H,12,16)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWLMJFURJYNEX-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141497-12-3 |
Source


|
| Record name | Glycinamide, glycyl-prolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141497123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCINAMIDE, GLYCYL-PROLYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73GV270Z6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

